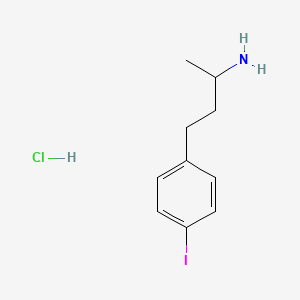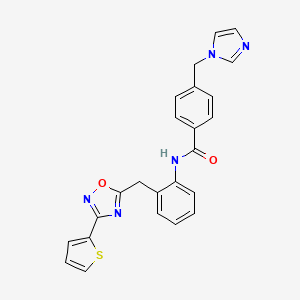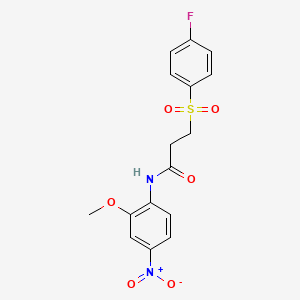
4-(4-Iodophenyl)butan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 1798750-75-0 . It has a molecular weight of 311.59 and its molecular formula is C10H15ClIN . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H . This indicates that the compound contains a butan-2-amine group attached to an iodophenyl group, and it is in the form of a hydrochloride salt.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Antifungal Activity
A study by Papakonstantinou‐Garoufalia et al. (1992) explored the synthesis of compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, which were tested for their antifungal activity. This research demonstrates the potential use of 4-(4-Iodophenyl)butan-2-amine hydrochloride or structurally similar compounds in developing antifungal agents. The tested compounds showed effectiveness in inhibiting the growth of various fungal types, highlighting the importance of iodine compounds in enhancing antifungal efficacy (Papakonstantinou‐Garoufalia, Papadaki‐Valiraki, & Chytiroglou‐Lada, 1992).
Electrochromic Devices
Yagmur et al. (2013) synthesized a centrosymmetric polymer precursor, closely related to this compound, for use in electrochromic devices. This study showcases the application of such compounds in fabricating smart materials capable of changing colors under electrical stimulus, thereby opening avenues for advanced display and smart window technologies (Yagmur, Ak, & Bayrakçeken, 2013).
CO2 Capture Performance
Singto et al. (2016) focused on the synthesis of new amines, including derivatives of 4-(4-Iodophenyl)butan-2-amine, to enhance the performance of carbon dioxide (CO2) capture. This research is crucial for developing efficient CO2 capture technologies, addressing climate change concerns. The study evaluated the effects of chemical structure on various performance metrics like equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration, highlighting the potential of these compounds in post-combustion CO2 capture processes (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).
Advanced Synthesis Techniques
Research by Wolfe et al. (2000) utilized palladium complexes for the catalytic amination of aryl halides and triflates, demonstrating the versatility of related compounds in facilitating chemical reactions. This study is significant for synthetic chemistry, offering efficient pathways for constructing complex molecules, which could include pharmaceuticals and materials science applications (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).
Safety and Hazards
特性
IUPAC Name |
4-(4-iodophenyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXCADBIBYLOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)

![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)
![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)



![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)


![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2990848.png)
